Thieno[2,3-c][1,6]naphthyridin-6(5H)-one
Description
Thieno[2,3-c][1,6]naphthyridin-6(5H)-one is a polycyclic heterocyclic compound featuring a fused thiophene ring and a naphthyridine core. The synthesis of such derivatives often involves cyclization strategies, such as the reaction of 2-(3-cyanopropylthio)pyridine precursors with strong bases like potassium tert-butoxide, yielding intermediates like 5-amino-1,2-dihydrothieno[2,3-h][1,6]naphthyridine (82% yield) . Hydrolysis of these intermediates with concentrated HCl produces 5-oxo derivatives (e.g., 11b in Scheme 3 of ) . Key structural features include distinct NMR signals, such as H-5 (9.15 ppm, singlet) and H-8 (9.16 ppm, doublet), which confirm the electronic environment of the fused rings .
Properties
CAS No. |
62289-91-2 |
|---|---|
Molecular Formula |
C10H6N2OS |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
5H-thieno[2,3-c][1,6]naphthyridin-6-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-9-6(2-4-14-9)7-5-11-3-1-8(7)12-10/h1-5H,(H,12,13) |
InChI Key |
DMKGNFIJOBUEHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C3=C2C=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c][1,6]naphthyridin-6(5H)-one typically involves a Smiles-type rearrangement reaction followed by cyclization. One efficient methodology starts with 2-(3-cyanopropylthio)pyridine-3-carbonitrile, which undergoes a series of reactions to form the desired ring system . The reaction conditions often include the use of specific catalysts and solvents to facilitate the rearrangement and cyclization processes.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable processes, and ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-c][1,6]naphthyridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Thieno[2,3-c][1,6]naphthyridin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thieno[2,3-c][1,6]naphthyridin-6(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes like topoisomerase I, which is crucial for DNA replication and transcription. The inhibition of this enzyme can lead to the disruption of cancer cell proliferation . The compound’s electronic properties also make it suitable for use in organic semiconductors, where it facilitates charge transport and improves device performance .
Comparison with Similar Compounds
Thieno[2,3-h][1,6]naphthyridines
- Substitution Patterns: Unlike the parent thieno[2,3-h][1,6]naphthyridine (4a), substituted derivatives like 8-methyl-1,2-dihydrothieno[2,3-h][1,6]naphthyridine (4b) exhibit enhanced synthetic versatility. The methyl group at position 8 alters electron density, as evidenced by upfield shifts in NMR (e.g., H-5 at 9.15 ppm vs. H-6 at 8.42 ppm) .
- Synthetic Accessibility: Gronowitz et al.’s early work on non-substituted derivatives lacked detailed spectroscopic data, whereas modern methods achieve substituted variants in high yields (77–82%) via optimized cyclization and hydrolysis .
Thieno[2,3-d]pyrimidin-6(5H)-ones
- Ring System: These derivatives replace the naphthyridine core with a pyrimidine ring, resulting in distinct pharmacological profiles. For example, 5-hydroxy-5-methyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (9a) shows IR bands at 3396 cm⁻¹ (OH stretch) and 1729 cm⁻¹ (C=O), indicative of hydrogen-bonding capacity and carbonyl reactivity .
- Biological Activity: Thieno[2,3-d]pyrimidin-6(5H)-ones exhibit Fms-like tyrosine kinase 3 (FLT3) inhibition, a target in leukemia, unlike naphthyridine-based analogs .
Benzo[b]thieno[3,2-h][1,6]naphthyridines
- This structural modification correlates with improved DNA intercalation and cytotoxic activity in cancer cells .
Physicochemical Properties
- Solubility: Carboxamide-substituted derivatives (e.g., 3-amino-6-methylthieno[2,3-b][1,6]naphthyridine-2-carboxamide) exhibit improved aqueous solubility compared to methyl- or sulfanyl-substituted analogs, critical for oral bioavailability .
- Stability: Thieno[2,3-c][1,6]naphthyridin-6(5H)-one derivatives with electron-withdrawing groups (e.g., Cl) show enhanced thermal stability, as evidenced by decomposition points >200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
